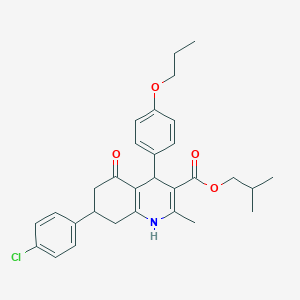![molecular formula C19H29NO5 B5176387 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate](/img/structure/B5176387.png)
1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate, also known as IPP, is a chemical compound that has gained attention due to its potential applications in scientific research. The compound is a piperidine derivative, and its unique chemical structure has led to its investigation as a potential tool for studying various biological processes. In
Wissenschaftliche Forschungsanwendungen
1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has been investigated for its potential applications in scientific research. One area of interest is its use as a tool for studying the function of nicotinic acetylcholine receptors (nAChRs). 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has been shown to bind to nAChRs with high affinity, making it a useful tool for studying the structure and function of these receptors.
In addition to its use in studying nAChRs, 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has also been investigated for its potential as a therapeutic agent. Studies have shown that 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has analgesic effects in animal models of pain, suggesting that it may be a useful tool for developing new pain medications.
Wirkmechanismus
The mechanism of action of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate is complex and not fully understood. 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate is thought to bind to nAChRs and modulate their activity. This modulation can lead to changes in neurotransmitter release and neuronal excitability, which may underlie its analgesic effects.
Biochemical and Physiological Effects:
1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has been shown to have a variety of biochemical and physiological effects. In addition to its analgesic effects, 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate has been shown to have anticonvulsant effects in animal models of epilepsy. It has also been shown to have effects on learning and memory in animal models, suggesting that it may be a useful tool for studying cognitive processes.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate is its high affinity for nAChRs, which makes it a useful tool for studying these receptors. Additionally, its analgesic and anticonvulsant effects make it a useful tool for studying pain and epilepsy.
One limitation of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate is its potential toxicity. Studies have shown that high doses of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate can cause seizures and other adverse effects in animals. This toxicity limits its use in certain types of experiments and underscores the need for caution when working with this compound.
Zukünftige Richtungen
There are many potential future directions for research on 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate. One area of interest is its potential as a therapeutic agent for pain and epilepsy. Additionally, further studies are needed to fully understand its mechanism of action and its effects on cognitive processes. Finally, studies are needed to determine the safety and toxicity of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate in humans, which will be important for its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate involves the reaction of 3-(3-isopropylphenoxy)propylamine with oxalic acid. The reaction yields 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate in the form of an oxalate salt. The synthesis method has been optimized to increase the yield of 1-[3-(3-isopropylphenoxy)propyl]piperidine oxalate and reduce impurities in the final product.
Eigenschaften
IUPAC Name |
oxalic acid;1-[3-(3-propan-2-ylphenoxy)propyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.C2H2O4/c1-15(2)16-8-6-9-17(14-16)19-13-7-12-18-10-4-3-5-11-18;3-1(4)2(5)6/h6,8-9,14-15H,3-5,7,10-13H2,1-2H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBIOKOLHVLCQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)OCCCN2CCCCC2.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(1-azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine oxalate](/img/structure/B5176307.png)
![N-(2-furylmethyl)-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide](/img/structure/B5176317.png)
![(1R)-N-{[3-(2,4-difluorophenyl)-1H-pyrazol-4-yl]methyl}-1-(4-methoxyphenyl)ethanamine](/img/structure/B5176328.png)
![N-[4-(2,5-dimethylphenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5176343.png)
![4-{[benzyl(hydroxy)amino]methylene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5176344.png)

![N-benzyl-N-[3-(4-chlorophenoxy)benzyl]-2-phenylethanamine](/img/structure/B5176350.png)
![1,4-dichloro-2-[4-(3-methoxyphenoxy)butoxy]benzene](/img/structure/B5176356.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B5176358.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5176365.png)
![diethyl 2-[(N,N-diethylglycyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5176381.png)


